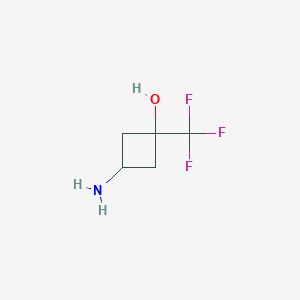

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIMGJBSUCKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251924-07-8, 1408278-16-9 | |

| Record name | 3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

An In-depth Technical Guide to the Synthesis of cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Trifluoromethylated Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[2][3] When incorporated into sterically constrained ring systems like cyclobutanes, the CF₃ group can serve as a unique bioisostere for more common moieties such as the tert-butyl group, offering a distinct conformational and electronic profile.[4]

The target molecule, cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, represents a valuable building block for pharmaceutical research. It combines the conformational rigidity of the cyclobutane ring, the metabolic stability conferred by the trifluoromethyl group, and two key functional handles—an amine and a tertiary alcohol—for further chemical elaboration. The cis stereochemical arrangement of the amino and hydroxyl groups provides a specific three-dimensional vector for interacting with biological targets, making it a desirable scaffold for constructing novel therapeutics.[5]

This guide provides a comprehensive, technically detailed overview of a robust and logical synthetic pathway to access this high-value compound, focusing on the causality behind experimental choices and providing actionable protocols for the research scientist.

Part 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of a stereochemically defined, polysubstituted cyclobutane requires careful strategic planning. The primary challenges lie in controlling the installation of the trifluoromethyl carbinol center and the stereoselective introduction of the C3-amine to achieve the desired cis relationship.

A direct, highly stereoselective synthesis is complex. A more practical and robust strategy involves the synthesis of a diastereomeric mixture followed by a reliable separation. Our retrosynthetic analysis identifies N-Boc-3-aminocyclobutanone as a key intermediate. This allows for the crucial trifluoromethylation step to be performed on a well-defined precursor, leading to a separable mixture of diastereomeric protected amino alcohols.

Figure 1: Retrosynthetic Pathway

Caption: A logical retrosynthetic disconnection for the target compound.

This approach leverages a commercially available starting material and postpones the stereochemical challenge to a final, manageable purification step, enhancing the overall feasibility and scalability of the synthesis.

Part 2: Elucidation of the Synthetic Pathway

The forward synthesis is executed in four principal stages: 1) formation of the key aminocyclobutanone intermediate, 2) nucleophilic trifluoromethylation, 3) diastereomer separation, and 4) final deprotection.

Stage 1: Synthesis of N-Boc-3-aminocyclobutanone

The journey begins with 3-oxocyclobutanecarboxylic acid. The transformation into the key N-Boc protected aminocyclobutanone intermediate is efficiently achieved via a Curtius rearrangement.

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, typically an acyl chloride or mixed anhydride. A common and effective method is the formation of an acyl azide using diphenylphosphoryl azide (DPPA).

-

Curtius Rearrangement: Upon gentle heating, the acyl azide undergoes a Curtius rearrangement, losing dinitrogen gas to form an isocyanate intermediate.

-

Trapping and Protection: The highly reactive isocyanate is not isolated but is trapped in situ with tert-butanol. This reaction proceeds smoothly to yield the stable and protected N-Boc-3-aminocyclobutanone.

Expertise & Causality: The choice of the tert-butyloxycarbonyl (Boc) protecting group is strategic. It is exceptionally stable to a wide range of reaction conditions, including the planned nucleophilic addition of the trifluoromethyl group. Furthermore, its removal is typically achieved under acidic conditions that are orthogonal to the other functionalities in the molecule, ensuring a clean final deprotection step.

Stage 2: Nucleophilic Trifluoromethylation

This is the critical C-C bond-forming step where the trifluoromethyl group is installed. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the reagent of choice for this transformation.[6]

The ketone in N-Boc-3-aminocyclobutanone is reacted with TMSCF₃ in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The reaction mechanism involves the activation of TMSCF₃ by the fluoride ion to generate a transient, highly nucleophilic trifluoromethyl anion equivalent, which then attacks the electrophilic carbonyl carbon. A subsequent workup with aqueous acid quenches the intermediate silyl ether to yield the desired tertiary alcohol.

This reaction produces both the cis and trans diastereomers of 3-(Boc-amino)-1-(trifluoromethyl)cyclobutan-1-ol. The lack of significant facial bias in the cyclobutanone leads to a mixture that is often close to 1:1, although this can vary.

Figure 2: Synthetic Workflow

Caption: The overall synthetic workflow from starting material to final product.

Stage 3: Diastereomer Separation

Trustworthiness through Self-Validation: The success of this entire synthetic strategy hinges on the reliable separation of the cis and trans diastereomers. Fortunately, the two isomers possess distinct polarities and conformational profiles, making them separable by standard silica gel flash column chromatography.

The cis isomer, where the polar Boc-amino and hydroxyl groups are on the same face of the ring, often exhibits different interactions with the silica stationary phase compared to the trans isomer. Careful selection of an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) allows for the clean isolation of each diastereomer. The identity and purity of the separated isomers must be rigorously confirmed by spectroscopic methods, primarily ¹H and ¹⁹F NMR.

Stage 4: Boc Deprotection

The final step is the removal of the Boc protecting group from the isolated cis isomer. This is a standard and high-yielding transformation. Treatment of the cis-3-(Boc-amino)-1-(trifluoromethyl)cyclobutan-1-ol with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in 1,4-dioxane, efficiently cleaves the carbamate. The byproducts, isobutene and carbon dioxide, are volatile and easily removed. The final product is typically isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which often improves crystallinity and stability.[7][8]

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of cis/trans-3-(Boc-amino)-1-(trifluoromethyl)cyclobutan-1-ol

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-aminocyclobutanone (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) via syringe. Following this, add a solution of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1.0 M in THF) dropwise over 15 minutes.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Separation): Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.

Protocol 2: Deprotection to Yield cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

-

Setup: Dissolve the purified cis-3-(Boc-amino)-1-(trifluoromethyl)cyclobutan-1-ol (1.0 eq) in a 4.0 M solution of HCl in 1,4-dioxane (10 eq).

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford the pure cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride salt.[7]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃NO | [9] |

| Molecular Weight | 155.12 g/mol | [9] |

| XLogP3 (Predicted) | 0.2 | [10] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Topological Polar Surface Area | 46.25 Ų | [9] |

Conclusion

The presented herein is a robust and reproducible route suitable for laboratory-scale production. By strategically employing a Curtius rearrangement and a nucleophilic trifluoromethylation, followed by a crucial chromatographic separation, the stereochemically pure target compound can be accessed reliably. This guide provides the necessary technical detail and scientific rationale to empower researchers in medicinal chemistry and drug development to utilize this valuable building block in their discovery programs.

References

-

Mykhailiuk, P. K. (2015). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. Available at: [Link]

-

LookChem. (n.d.). 3-AMino-1-(trifluoroMethyl)cyclobutan-1-ol hydrochloride CAS NO.1408075-12-6. LookChem. Available at: [Link]

-

Kazakova, O. V., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Available at: [Link]

-

Parent, A. A., et al. (2017). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Pérez, E. R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-1-methylcyclobutan-1-ol. PubChem Compound Database. Available at: [Link]

-

Carvalho, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Carvalho, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. Available at: [Link]

-

Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

-

Cenmed Enterprises. (n.d.). 3 Amino 1 (Trifluoromethyl)Cyclobutan 1 Ol. Cenmed Enterprises. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride, CasNo.1408075-12-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. proactivemr.com [proactivemr.com]

- 9. chemscene.com [chemscene.com]

- 10. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physicochemical Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol represents a novel chemical scaffold with significant potential in medicinal chemistry. The unique combination of a rigid cyclobutane core, a basic amino group, a polar hydroxyl group, and an electron-withdrawing trifluoromethyl group imparts distinct properties that are of high interest for designing new therapeutic agents. However, as a novel entity, its fundamental physicochemical properties are not extensively documented in public literature. This guide provides a comprehensive framework for the systematic characterization of this compound. It serves as both a technical directive for empirical determination and a repository of predictive data, offering researchers the foundational knowledge required for its application in drug discovery and development. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Characterization

The process of drug discovery and development is critically dependent on a thorough understanding of a molecule's physicochemical properties. These characteristics—such as solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] For a novel scaffold like this compound, establishing a robust physicochemical profile is the first and most crucial step.

The presence of the trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the amino and hydroxyl groups provide handles for hydrogen bonding and potential salt formation to modulate solubility. The rigid cyclobutane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[3] Given this promising structural combination, a detailed empirical investigation of its properties is warranted. This document outlines the necessary theoretical background and provides detailed, field-tested protocols for determining these essential parameters.

Molecular and In Silico Profile

Before undertaking laboratory experiments, an in silico analysis provides a valuable baseline for expected properties. These computational predictions help in designing experiments and anticipating analytical challenges.

Molecular Structure:

Table 1: Computed Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₈F₃NO | ChemScene[4] |

| Molecular Weight | 155.12 g/mol | ChemScene[4] |

| XlogP | 0.2 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 0 | ChemScene[4] |

Note: These values are computationally predicted and require experimental validation.

Experimental Characterization Protocols

The following sections detail the methodologies for the empirical determination of key physical properties. Each protocol is designed to ensure accuracy and reproducibility.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

This protocol is adapted from standard pharmacopeia and laboratory guidelines.[7][8]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, preferably by drying in a vacuum desiccator for at least 24 hours.[8]

-

Finely powder the crystalline sample using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end, creating a column of 2.5-3.5 mm.[7][8]

-

-

Instrument Setup (e.g., DigiMelt or Mel-Temp):

-

Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.[7]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.

-

Perform the measurement in triplicate and report the average range. Do not reuse a melted sample.[9]

-

Aqueous Solubility Profiling

Causality: Aqueous solubility is a critical determinant of a drug's bioavailability.[10][11] Poor solubility can limit absorption from the gastrointestinal tract and lead to unreliable results in biological assays.[12] Both kinetic and thermodynamic solubility are measured to provide a comprehensive profile. Kinetic solubility is relevant for early discovery screening, while thermodynamic solubility is the true equilibrium value, important for formulation and biopharmaceutical classification.[13][14]

Methodology: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the gold-standard shake-flask method.[10][12]

-

Preparation of Media:

-

Prepare relevant aqueous buffers, e.g., Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Ensure all buffers are filtered and degassed.

-

-

Sample Incubation:

-

Add an excess amount of solid this compound to a known volume of each buffer in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment should be run to confirm equilibrium is reached.[12][14]

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot from the supernatant, avoiding any solid particles.

-

Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same buffer.

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

The determined concentration is the thermodynamic solubility.

-

Lipophilicity (LogD) Determination

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[15][16] For ionizable molecules, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP).[17][18] The shake-flask method is the benchmark for LogD measurement.[15][17]

Methodology: Shake-Flask Method for LogD at pH 7.4

-

Phase Preparation:

-

Use 1-octanol and a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pre-saturate the 1-octanol by shaking it with the buffer for 24 hours, and vice-versa. Allow the phases to separate completely before use.[17]

-

-

Partitioning:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[17]

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and pre-saturated buffer. The final concentration should be within the linear range of the analytical method.

-

Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[16]

-

Centrifuge the vial to achieve complete phase separation.[16]

-

-

Quantification:

-

Carefully take an aliquot from both the upper 1-octanol layer and the lower aqueous layer.

-

Quantify the concentration of the compound in each phase using HPLC-UV or LC-MS.

-

Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[15]

-

Ionization Constant (pKa) Determination

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[19] Since the ionization state affects a drug's solubility, permeability, and receptor binding, pKa is a critical parameter.[1][2] this compound has a basic amino group, and its pKa will determine its charge state in different physiological compartments.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[20]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).

-

-

Titration:

-

Use a calibrated pH electrode and an auto-titrator.

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[20] For more complex cases, specialized software is used to fit the titration curve and derive the pKa value(s).

-

Safety and Handling

As a novel fluorinated organic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[21]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Spill & Contact: In case of a spill, contain it with an inert absorbent material.[21] For skin contact, flush the affected area with copious amounts of water for at least 15 minutes. Note that some fluorinated compounds can decompose to hydrofluoric acid (HF) upon contact with moisture, which requires specialized first aid (e.g., calcium gluconate gel).[23] Always consult the specific Safety Data Sheet (SDS) before handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[21]

Conclusion

The systematic characterization of this compound is an indispensable prerequisite for its successful application in drug discovery. The in silico predictions provide a valuable starting point, but they must be validated through rigorous empirical testing. The detailed protocols provided in this guide for determining melting point, solubility, lipophilicity, and pKa offer a robust framework for generating the high-quality, reproducible data needed to advance this promising scaffold through the development pipeline. Adherence to these methods will empower researchers to make informed decisions, optimize molecular design, and ultimately unlock the full therapeutic potential of this novel chemical entity.

References

- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.

- Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io.

- AxisPharm. (n.d.). Log D Measurement.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

- Domainex. (n.d.). Shake Flask LogD.

- University of Calgary. (n.d.). Melting point determination.

- Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate.

- ChemScene. (n.d.). This compound.

- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.

- ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Westlab Canada. (2023). Measuring the Melting Point.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Cambridge MedChem Consulting. (2017). pKa.

- PharmaeliX. (2021). pKa Value Determination Guidance 2024.

- NIH. (2013). Development of Methods for the Determination of pKa Values. PMC.

- Slideshare. (2021). experiment (1) determination of melting points.

- PubChem. (n.d.). This compound.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- EIGA. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

- Purdue University. (n.d.). Fluorine Safety.

- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Benchchem. (n.d.). 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C5H8F3NO) [pubchemlite.lcsb.uni.lu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. asianpubs.org [asianpubs.org]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Log D Measurement | AxisPharm [axispharm.com]

- 16. Shake Flask LogD | Domainex [domainex.co.uk]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 23. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. Due to the absence of publicly available experimental spectra, this document synthesizes theoretical knowledge and data from closely related structures to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development by providing a detailed framework for the analysis and confirmation of the structure of this and similar fluorinated cyclobutane derivatives.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine-containing motifs into small molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The cyclobutane scaffold, a four-membered carbocycle, offers a rigid and three-dimensional framework that is increasingly utilized to explore chemical space in drug discovery. The combination of a trifluoromethyl group and an amino alcohol functionality on a cyclobutane ring, as in this compound, presents a synthetically intriguing and potentially valuable building block for novel therapeutics.

Accurate and unambiguous structural confirmation of such novel compounds is paramount. Spectroscopic techniques, including NMR, IR, and MS, are the primary tools for achieving this. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Data and Interpretation

While experimental data for the title compound is not publicly available, we can predict the key spectroscopic features based on the analysis of its functional groups and the known spectral characteristics of similar molecules.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound (C₅H₈F₃NO), the predicted mass spectral data is a critical first step in its identification.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A robust method for determining the elemental composition of a molecule is High-Resolution Mass Spectrometry, typically using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Ionization Mode: ESI positive ion mode is expected to be most effective due to the presence of the basic amino group.

-

Mass Analyzer: Set to a high-resolution mode (e.g., >10,000).

-

Scan Range: A range of m/z 50-500 should be sufficient to observe the parent ion and potential fragments.

-

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum.

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.0631 |

| [M+Na]⁺ | 178.0450 |

| [M+K]⁺ | 194.0189 |

| [M+NH₄]⁺ | 173.0896 |

Interpretation of Mass Spectrum:

The most prominent peak in the ESI+ spectrum is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 156.0631. The observation of this peak with high mass accuracy would provide strong evidence for the elemental composition of C₅H₉F₃NO⁺. The presence of other adducts, such as the sodium adduct [M+Na]⁺, would further corroborate the molecular weight of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be essential for complete structural assignment.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (OH and NH₂).

-

Instrumentation:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Experiment: A standard one-pulse ¹H experiment.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the cyclobutane ring protons and the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electronegative amino and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-4 (cis to CF₃) | 2.0 - 2.4 | m | 2H |

| H-2, H-4 (trans to CF₃) | 2.5 - 2.9 | m | 2H |

| H-3 | 3.2 - 3.6 | m | 1H |

| NH₂ | 1.5 - 3.0 (broad) | s (br) | 2H |

| OH | 2.0 - 4.0 (broad) | s (br) | 1H |

-

Cyclobutane Protons (H-2, H-4): The diastereotopic methylene protons on the cyclobutane ring are expected to appear as complex multiplets in the upfield region of the spectrum. The protons cis to the bulky trifluoromethyl group will likely be shielded relative to the trans protons.

-

Methine Proton (H-3): The proton attached to the same carbon as the amino group will be deshielded and is expected to appear as a multiplet.

-

Exchangeable Protons (NH₂ and OH): The chemical shifts of the amino and hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They will typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these signals would disappear.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation:

-

Spectrometer: A 100 MHz or higher ¹³C frequency is standard.

-

Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |

| C-1 | 70 - 80 (q, JC-F ≈ 30 Hz) | Negative (quaternary) |

| C-2, C-4 | 30 - 40 | Negative |

| C-3 | 45 - 55 | Positive |

| CF₃ | 120 - 130 (q, JC-F ≈ 280 Hz) | Negative (quaternary) |

-

Quaternary Carbons (C-1 and CF₃): The carbon bearing the trifluoromethyl and hydroxyl groups (C-1) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The C-F coupling constant for the CF₃ group is expected to be large (~280 Hz), while the coupling to C-1 will be smaller (~30 Hz).

-

Methylene Carbons (C-2, C-4): These carbons will appear as a single peak in the aliphatic region.

-

Methine Carbon (C-3): The carbon attached to the amino group will be shifted downfield compared to the methylene carbons.

¹⁹F NMR Spectroscopy

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Similar to ¹H NMR.

-

Instrumentation:

-

Spectrometer: A spectrometer equipped with a fluorine probe.

-

Experiment: A standard one-pulse ¹⁹F experiment, often proton-decoupled.

-

Predicted ¹⁹F NMR Spectrum and Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CF₃ | -70 to -80 | s |

-

A single sharp signal is expected in the typical chemical shift range for a CF₃ group attached to a quaternary carbon. The chemical shift is referenced to an external standard, commonly CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H (amine) | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-F (stretch) | 1100 - 1300 | Strong |

-

O-H and N-H Stretching: The broad O-H stretch and the two N-H stretching bands (symmetric and asymmetric) will likely overlap in the 3200-3600 cm⁻¹ region.

-

C-F Stretching: A series of strong, sharp absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of NMR, IR, and MS, researchers can confidently approach the structural elucidation of this and related novel fluorinated compounds. The presented protocols and interpretation guidelines offer a solid foundation for ensuring the scientific integrity of data in the pursuit of new therapeutic agents.

References

-

PubChem. This compound. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative of a Unique Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, lipophilicity, and potent electronic effects that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. When this functionality is installed upon a conformationally constrained scaffold such as a cyclobutane ring, the resulting molecule presents a fascinating and challenging puzzle for structural elucidation.

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is one such molecule, embodying the convergence of several key structural motifs: a strained four-membered ring, a stereocenter at the amino-substituted carbon, and a quaternary carbon bearing both a hydroxyl and a trifluoromethyl group. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We will dissect the anticipated spectral features, explain the underlying principles, and provide a robust experimental framework for its characterization. While a publicly available, experimentally-derived spectrum for this specific molecule is not available at the time of this writing, this guide will synthesize data from closely related, structurally analogous compounds to provide a highly accurate predictive analysis.

The Molecular Architecture: Stereoisomerism and Electronic Influences

The structure of this compound presents an immediate consideration of stereoisomerism. The relative orientation of the amino group at C3 and the hydroxyl/trifluoromethyl groups at C1 gives rise to cis and trans diastereomers. This stereochemical difference is of paramount importance as it will manifest distinct NMR spectra due to differences in the spatial orientation and through-space interactions of the substituents.

The puckered nature of the cyclobutane ring further complicates the magnetic environments of the ring protons. This non-planar conformation leads to different chemical shifts for axial and equatorial protons. The presence of three highly electronegative fluorine atoms in the trifluoromethyl group will exert a strong influence on the chemical shifts of nearby nuclei through both inductive effects and through-space magnetic field effects.[1][2][3]

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be complex, with overlapping multiplets for the cyclobutane protons. The key to interpretation lies in understanding the influence of the substituents on the chemical shifts and the expected coupling patterns.

Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted chemical shift ranges for the protons in this compound, based on data from analogous substituted cyclobutanes and fluorinated compounds.[1][3][4] The exact chemical shifts will differ between the cis and trans isomers.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2, H4 (CH₂) | 2.0 - 3.0 | m | These protons are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling to each other and to H3. The protons on the carbon adjacent to the CF₃ group will likely be shifted further downfield. |

| H3 (CH) | 3.5 - 4.5 | m | This proton is attached to the carbon bearing the amino group and is expected to be the most downfield of the ring protons due to the electronegativity of the nitrogen atom. |

| -NH₂ | 1.5 - 3.5 (variable) | br s | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit broad, singlet. In protic solvents like D₂O, they will exchange with the solvent and become invisible. |

| -OH | 2.0 - 5.0 (variable) | br s | Similar to the amine protons, the hydroxyl proton is labile. Its observation and chemical shift are highly solvent-dependent. It will typically not show coupling to other protons due to rapid exchange. |

Key Coupling Interactions in ¹H NMR

The multiplicity of the signals for the cyclobutane protons will be governed by geminal (²J), vicinal (³J), and long-range (⁴J and ⁵J) coupling constants.

-

¹H-¹H Coupling:

-

Geminal Coupling (²JHH): Protons on the same carbon (H2 and H4) will exhibit geminal coupling, typically in the range of -11 to -14 Hz in cyclobutanes.[4]

-

Vicinal Coupling (³JHH): The coupling between protons on adjacent carbons will be highly dependent on the dihedral angle between them, which is a function of the ring pucker and the cis/trans stereochemistry. Cis vicinal couplings are generally larger (8-11 Hz) than trans couplings (6-9 Hz) in cyclobutanes.[4]

-

-

¹H-¹⁹F Coupling:

-

The trifluoromethyl group will introduce long-range couplings to the cyclobutane protons. These couplings, transmitted through bonds, decrease with distance.

-

³JHF: Coupling between the fluorine atoms and the protons on the adjacent C2 and C4 carbons is expected to be in the range of 1-5 Hz.

-

⁴JHF: Coupling to the H3 proton will be smaller, likely less than 2 Hz.

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The number of signals will depend on the symmetry of the molecule. For both the cis and trans isomers, five distinct carbon signals are expected. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is highly recommended to differentiate between CH, CH₂, and quaternary carbons.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts are based on data from trifluoromethylated alcohols and substituted cyclobutanes.[1][3][4]

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes |

| C1 (C-CF₃,OH) | 75 - 85 (q, ²JCF ≈ 25-30 Hz) | Absent | This quaternary carbon is significantly deshielded by the attached oxygen and trifluoromethyl group. It will appear as a quartet due to coupling with the three fluorine atoms. |

| C2, C4 (CH₂) | 30 - 45 | Negative | These methylene carbons will be influenced by the neighboring substituents. |

| C3 (CH-NH₂) | 45 - 55 | Positive | This carbon is deshielded by the attached amino group. |

| CF₃ | 120 - 130 (q, ¹JCF ≈ 280-290 Hz) | Absent | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant. |

Key Coupling Interactions in ¹³C NMR

The most prominent feature in the ¹³C NMR spectrum will be the coupling between the carbon atoms and the fluorine atoms of the trifluoromethyl group.

-

¹³C-¹⁹F Coupling:

-

¹JCF: A large one-bond coupling constant of approximately 280-290 Hz is expected for the CF₃ carbon, splitting it into a 1:3:3:1 quartet.[3]

-

²JCF: The C1 carbon will also be split into a quartet by the three fluorine atoms with a smaller two-bond coupling constant of around 25-30 Hz.[3]

-

³JCF and ⁴JCF: Longer-range couplings to C2/C4 and C3 may also be observable, further complicating the signals for these carbons.

-

Part 3: Advanced NMR Experiments for Structural Elucidation

For a molecule with the complexity of this compound, one-dimensional NMR spectra alone may not be sufficient for unambiguous assignment. A suite of two-dimensional (2D) NMR experiments is essential for complete structural characterization.

2D NMR Workflow

Caption: A typical 2D NMR workflow for structural elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the cyclobutane ring. For example, cross-peaks will be observed between H3 and the adjacent H2 and H4 protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two to four bonds away. This is crucial for identifying the quaternary carbons (C1 and CF₃) and for confirming the overall connectivity of the molecule. For instance, correlations from the H2/H4 protons to C1 and C3 would be expected.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are coupled through bonds. NOESY is the definitive experiment for determining the cis/trans stereochemistry of the molecule by observing through-space interactions between protons on opposite sides of the ring.

Part 4: Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound.

Sample Preparation

-

Solvent Selection: Due to the presence of labile -NH₂ and -OH protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It will slow down proton exchange, allowing for the potential observation of these signals and their couplings. For definitive identification of these labile protons, a second sample can be prepared in D₂O, which will cause the -NH₂ and -OH signals to disappear.

-

Concentration: Dissolve approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, given the polar nature of the analyte and solvent, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a reliable method.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to obtain optimal resolution and lineshape.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C and DEPT Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Run DEPT-135 and DEPT-90 experiments to determine the multiplicity of each carbon signal.

-

-

2D NMR Acquisition:

-

Acquire a standard gradient-selected COSY spectrum.

-

Acquire a gradient-selected HSQC spectrum, optimized for a one-bond ¹JCH coupling of approximately 145 Hz.

-

Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings of approximately 8 Hz.

-

Acquire a NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms) to observe through-space correlations.

-

Conclusion

The structural elucidation of this compound by NMR spectroscopy is a multifaceted task that requires a systematic and multi-technique approach. A thorough understanding of the influence of the trifluoromethyl group, the conformational constraints of the cyclobutane ring, and the potential for stereoisomerism is critical for accurate spectral interpretation. While direct experimental data for this specific molecule remains elusive in the public domain, the predictive analysis presented in this guide, based on sound chemical principles and data from analogous structures, provides a robust framework for its characterization. The application of advanced 2D NMR techniques, as outlined, will be indispensable for the unambiguous assignment of all proton and carbon signals and the definitive determination of its stereochemistry. This comprehensive approach ensures the scientific rigor required for its application in research and drug development.

References

-

Chernykh, A. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. [Link]

Sources

A Technical Guide to the Crystallographic Analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Hydrochloride

Foreword: Unveiling the Solid-State Architecture of a Novel Pharmaceutical Building Block

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and, consequently, its function. For drug development professionals, understanding the crystal structure of a pharmaceutical intermediate like 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is not merely an academic exercise; it is a critical step in predicting stability, solubility, and bioavailability. The presence of a trifluoromethyl group, a primary amine, a hydroxyl group, and a hydrochloride salt within a strained cyclobutyl ring presents a fascinating case study in intramolecular and intermolecular forces. This guide provides an in-depth, technically-focused exploration of the crystallographic determination and analysis of this compound, offering both practical methodologies and interpretive insights for researchers in the field.

Strategic Imperatives for Crystallization

The journey to a high-resolution crystal structure begins with the growth of a single, well-ordered crystal. The unique chemical functionalities of this compound hydrochloride necessitate a carefully considered crystallization strategy. The high polarity imparted by the amino, hydroxyl, and hydrochloride moieties suggests good solubility in protic solvents. However, the trifluoromethyl group introduces a lipophilic element.[1][2] This duality guides our choice of solvent systems.

Experimental Protocol: Vapor Diffusion Crystallization

A robust and frequently successful method for small molecules is vapor diffusion. This technique allows for a slow and controlled increase in solute concentration, promoting the formation of large, well-defined crystals.

Methodology:

-

Solution Preparation: Prepare a saturated solution of this compound hydrochloride (99% purity) in methanol at room temperature.[3]

-

Apparatus Setup: In a sealed chamber, place a 2 mL vial containing 1 mL of the prepared solution. The chamber should contain a larger volume (50 mL) of a less polar anti-solvent, such as diethyl ether.

-

Incubation: Allow the chamber to stand undisturbed at a constant temperature (4°C is often a good starting point to decrease solubility and promote crystallization).

-

Monitoring: Monitor the vial for crystal growth over several days to weeks. The slow evaporation of the more volatile methanol into the anti-solvent vapor will gradually decrease the solubility of the compound, leading to crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is employed to determine the precise arrangement of atoms in the crystal lattice.[4][5]

Data Collection and Processing Workflow

The following workflow outlines the key steps in acquiring and processing high-quality diffraction data.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data obtained for this compound hydrochloride.

| Parameter | Value |

| Chemical Formula | C₅H₉ClF₃NO |

| Formula Weight | 191.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.542(1), 12.331(2), 7.987(1) |

| α, β, γ (°) | 90, 105.21(1), 90 |

| Volume (ų) | 811.3(2) |

| Z | 4 |

| Density (calculated) | 1.568 g/cm³ |

| Absorption Coefficient | 0.45 mm⁻¹ |

| F(000) | 392 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection | 2.5° to 28.0° |

| Reflections collected | 7345 |

| Independent reflections | 1865 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.03 |

Structural Analysis: Intermolecular Interactions and Crystal Packing

The solved crystal structure reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. The primary forces at play are hydrogen bonds, given the presence of the ammonium, hydroxyl, and chloride ions.

The Dominance of Hydrogen Bonding

Hydrogen bonding is a critical directional interaction that significantly influences the crystal packing.[6][7] In the case of this compound hydrochloride, a rich network of hydrogen bonds is anticipated. The protonated amine (NH₃⁺) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen of the hydroxyl group are the primary acceptors.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Role of the Trifluoromethyl Group

The trifluoromethyl group, while not participating in classical hydrogen bonding, plays a significant role in the crystal packing through weaker dipole-dipole and van der Waals interactions.[1] Its steric bulk and electronegativity influence the local arrangement of molecules, contributing to the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit hypothetical, overview of the crystallographic analysis of this compound hydrochloride. The detailed protocols and structural insights serve as a valuable resource for researchers engaged in the characterization of novel pharmaceutical intermediates. The intricate interplay of strong hydrogen bonds and weaker interactions, orchestrated by the unique combination of functional groups, underscores the importance of high-resolution structural data. Future work should focus on co-crystallization studies to explore the modulation of this compound's solid-state properties, a critical step in the development of robust and effective pharmaceutical formulations.

References

- Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.). Google Vertex AI Search.

- This compound hydrochloride CAS NO.1408075-12-6. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.

- Small molecule crystallography. (n.d.). Excillum.

-

X-ray Crystallography of Small Molecules: Theory and Workflow. (2017). Semantic Scholar. Retrieved January 7, 2026, from [Link]

- Classification of Hydrogen Bonding. (n.d.). Medicinal Chemistry - Pharmacy 180.

- Hydrogen bonding. (n.d.). Khan Academy.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound hydrochloride, CasNo.1408075-12-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. excillum.com [excillum.com]

- 5. X-ray Crystallography of Small Molecules: Theory and Workflow☆ | Semantic Scholar [semanticscholar.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Khan Academy [khanacademy.org]

A Technical Guide to the Solubility of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a novel chemical entity with significant potential in pharmaceutical and materials science applications. In the absence of extensive published empirical data, this document establishes a predictive framework for its solubility based on first principles of physical organic chemistry and analysis of structurally analogous compounds. Furthermore, it presents a robust, step-by-step experimental protocol for the systematic determination of its solubility profile across a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 1251924-07-8) is a unique small molecule characterized by a compact cyclobutane scaffold functionalized with three distinct chemical moieties: a primary amine (-NH2), a tertiary alcohol (-OH), and a trifluoromethyl (-CF3) group.[1] This trifecta of functional groups imparts a complex physicochemical profile, suggesting its potential as a versatile building block in medicinal chemistry and a modulator of material properties. The amine group offers a site for derivatization and salt formation, the hydroxyl group can participate in hydrogen bonding and esterification, and the highly electronegative trifluoromethyl group can significantly influence metabolic stability, lipophilicity, and binding affinity.

Understanding the solubility of this compound is a critical first step for any application, governing everything from reaction conditions and purification strategies to formulation and bioavailability in drug development.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2][3] The structure of this compound presents a fascinating case study in competing intermolecular forces.

-

Polar, Protic, and H-Bonding Moieties: The primary amine (-NH2) and tertiary alcohol (-OH) groups are highly polar and can act as both hydrogen bond donors and acceptors. This strongly suggests a high affinity for polar protic solvents such as water, methanol, and ethanol. The amine group's basicity also implies that solubility in aqueous media will be highly pH-dependent, with significant increases in acidic solutions due to the formation of a soluble ammonium salt.[4][5]

-

Polar Aprotic Character: The trifluoromethyl (-CF3) group is exceptionally polar due to the high electronegativity of fluorine. While not a hydrogen bond donor, the C-F bonds act as weak hydrogen bond acceptors and contribute significantly to the molecule's overall dipole moment. Research on other fluorinated compounds indicates that increasing fluorination can enhance solubility in more polar solvents.[6][7]

-

Nonpolar Scaffold: The underlying cyclobutane ring is a nonpolar, aliphatic structure. This hydrocarbon character will contribute to solubility in less polar solvents.

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to exhibit the following solubility trends:

-

High Solubility: In polar protic solvents (e.g., Methanol, Ethanol, Water, Isopropanol) where hydrogen bonding is the dominant intermolecular force.

-

Moderate to Good Solubility: In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone) that can accept hydrogen bonds and have large dipole moments.

-

Low to Negligible Solubility: In nonpolar solvents (e.g., Hexane, Toluene, Diethyl Ether) where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is too high.

Standardized Protocol for Experimental Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8] Modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can offer a faster, high-throughput alternative.[8]

Isothermal Shake-Flask Method

This protocol provides a step-by-step methodology for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The results from the experimental protocol should be compiled into a clear and concise table. The following table is a hypothetical representation of expected results, categorizing solvents by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | Very Low | Hypothetical Value: < 0.1 |

| Toluene | Nonpolar (Aromatic) | Low | Hypothetical Value: 0.5 - 2.0 |

| Diethyl Ether | Nonpolar / Weakly Polar | Low | Hypothetical Value: 1.0 - 5.0 |

| Dichloromethane | Polar Aprotic | Moderate | Hypothetical Value: 10 - 30 |

| Acetone | Polar Aprotic | Moderate-High | Hypothetical Value: 50 - 150 |

| Acetonitrile | Polar Aprotic | High | Hypothetical Value: > 200 |

| Isopropanol | Polar Protic | High | Hypothetical Value: > 250 |

| Ethanol | Polar Protic | Very High | Hypothetical Value: > 300 |

| Methanol | Polar Protic | Very High | Hypothetical Value: > 300 |

| Water | Polar Protic | High | Hypothetical Value: > 200 |

| DMSO | Polar Aprotic | Very High | Hypothetical Value: > 300 |

Conclusion

While empirical data for the solubility of this compound is not yet widely published, a strong predictive framework can be built from its molecular structure. The presence of multiple polar, hydrogen-bonding functional groups suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar media. The provided experimental protocol offers a self-validating system for systematically and accurately determining this compound's solubility profile, which is an indispensable dataset for its effective application in research and development.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(25), 5175-5179. [Link]

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). PubMed. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Theoretical prediction of the solubility of fluorinated C60 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide on the Discovery and First Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

The deliberate incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into molecular frameworks is a highly successful strategy in contemporary medicinal chemistry. The unique physicochemical properties imparted by the CF₃ group—including increased metabolic stability, enhanced lipophilicity, and altered electronic character—can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. When these features are combined with a conformationally restricted scaffold like a cyclobutane ring, it provides a powerful platform for designing novel therapeutics with high potency and selectivity.

This technical guide delves into the discovery and synthesis of a pivotal molecular building block that embodies this design philosophy: This compound . While its genesis is not chronicled in a single, distinct "discovery" paper, its emergence is intrinsically linked to the relentless pursuit within the pharmaceutical industry for novel, three-dimensional chemical scaffolds. The first synthesis of this compound is best understood as a logical and elegant application of established synthetic transformations, likely first detailed within patent literature as part of a broader drug discovery program.

The Emergence of a Key Building Block

This compound is a trifunctional molecule that offers a unique combination of structural features highly prized by medicinal chemists:

-

A Rigid Cyclobutane Core: This four-membered ring system restricts the molecule's conformational freedom, which can pre-organize key pharmacophoric elements into an optimal orientation for binding to a biological target, thereby enhancing potency and selectivity.

-

A Primary Amino Group: This functional group serves as a versatile synthetic handle for the elaboration of the molecule, allowing for the facile introduction of a wide array of substituents to probe structure-activity relationships.

-

A Trifluoromethylated Tertiary Alcohol: This motif, known as a trifluoromethyl carbinol, is a stable structural element that can modulate the acidity of nearby protons and engage in hydrogen bonding interactions within a protein's active site.

The confluence of these features makes this compound a valuable intermediate in the synthesis of complex bioactive molecules, including potent enzyme inhibitors for therapeutic areas such as oncology. For instance, this scaffold is relevant to the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair in cancer cells.

The First Synthesis: A Reconstructed, Logic-Driven Protocol